N-Boc-(R)-2-Amino-3-methoxy-1-propanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, involves starting from Boc-Ser-OH and yields derivatives that are instrumental in the rapid synthesis of neoglycopeptides through chemoselective reactions (Carrasco et al., 2006). This demonstrates the utility of Boc-protected amino alcohols in synthesizing structurally complex peptides.
Molecular Structure Analysis
The molecular structure of N-Boc compounds often facilitates their use in synthesis by providing steric protection and functional group compatibility. For instance, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a precursor for unusual amino acid residues in anticancer agents, showcases the strategic use of Boc protection to control reactivity and stereochemistry (Gu & Silverman, 2011).
Chemical Reactions and Properties
N-Boc-protected amino acids and their derivatives participate in a variety of chemical reactions, serving as intermediates in the synthesis of peptides and other nitrogen-containing compounds. For example, N-Boc-2-acyloxazolidines have been used as precursors for enantiopure 1,2-diols through highly diastereoselective nucleophilic additions, illustrating the versatility of N-Boc-protected compounds in synthetic chemistry (Agami et al., 1995).
Physical Properties Analysis
The physical properties of N-Boc-(R)-2-Amino-3-methoxy-1-propanol, such as solubility, melting point, and boiling point, are crucial for its handling and application in synthesis. These properties are determined by its molecular structure, particularly the presence of the Boc group and methoxy substituent. For related compounds, thermodynamic models have been used to determine solubility in various solvents, highlighting the importance of physical properties in the practical use of these substances (Fan et al., 2016).
Chemical Properties Analysis
The chemical properties of N-Boc-(R)-2-Amino-3-methoxy-1-propanol, including reactivity, stability, and functional group compatibility, are central to its utility in organic synthesis. Its Boc group makes it a valuable reagent for the synthesis of peptides and glycopeptides, providing protection for the amino group during synthesis and enabling selective deprotection under mild conditions. The synthesis and application of similar N-Boc-protected compounds in creating complex molecular architectures underscore the significance of understanding these chemical properties (Paikar et al., 2017).
Scientific Research Applications
Photocatalytic Applications
Fabrication and Modification of Photocatalysts : Compounds similar to "N-Boc-(R)-2-Amino-3-methoxy-1-propanol" may be used in the modification of photocatalysts. For instance, the review on (BiO)2CO3-based photocatalysts discusses the fabrication, modification, and various applications of these materials in fields such as healthcare, photocatalysis, and supercapacitors. It highlights strategies to enhance photocatalytic performance, which could be relevant for research involving amino alcohols as modifying agents to improve photocatalytic activities of materials (Ni et al., 2016).
Psychiatric Applications
N-Acetylcysteine in Psychiatry : While not directly related to "N-Boc-(R)-2-Amino-3-methoxy-1-propanol," the study on N-acetylcysteine (NAC) provides insight into how amino acid derivatives are being explored for therapeutic applications in psychiatry. NAC has been investigated for its potential in treating various psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways, which may reflect the broader interest in utilizing amino acid derivatives in medicinal chemistry (Dean et al., 2011).
Water Treatment
Boron Removal in Water Treatment : The study on the removal of boron by reverse osmosis membranes in seawater desalination applications could be indirectly relevant to the scientific interest in "N-Boc-(R)-2-Amino-3-methoxy-1-propanol." Though the compound itself is not mentioned, the research into materials and chemical modifications for enhancing water treatment processes may involve the use of a variety of chemical agents, including protected amino alcohols, to modify membrane surfaces or as part of the treatment chemicals (Tu et al., 2010).
Safety And Hazards
Future Directions
Future directions for “N-Boc-®-2-Amino-3-methoxy-1-propanol” could involve the development of more efficient and sustainable methods for N-Boc deprotection. For example, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst, has been described . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-methoxypropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWJWKLWQJMPMM-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(R)-2-Amino-3-methoxy-1-propanol | |
CAS RN |
183793-49-9 | |
Record name | N-Boc-(R)-2-amino-3-methoxy-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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